3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline
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Overview
Description
3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline is a complex organic compound with a unique structure that combines elements of piperidine and theophylline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline typically involves multiple steps. The initial step often includes the preparation of the piperidine ring, followed by the introduction of the diphenylmethoxymethyl group. The final step involves the incorporation of the chlorotheophylline moiety. Reaction conditions may vary, but common reagents include organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistency, high yield, and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and theophylline analogs. Examples are:
- 1-Methyl-4-phenylpiperidine
- 3-(Diphenylmethoxymethyl)-1-ethylpiperidine
- 1,3-Dimethylxanthine (Theophylline)
Uniqueness
What sets 3-(Diphenylmethoxymethyl)-1-methylpiperidine chlorotheophylline apart is its unique combination of structural features from both piperidine and theophylline, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
102071-23-8 |
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Molecular Formula |
C27H32ClN5O3 |
Molecular Weight |
510.0 g/mol |
IUPAC Name |
3-(benzhydryloxymethyl)-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C20H25NO.C7H7ClN4O2/c1-21-14-8-9-17(15-21)16-22-20(18-10-4-2-5-11-18)19-12-6-3-7-13-19;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-7,10-13,17,20H,8-9,14-16H2,1H3;1-2H3,(H,9,10) |
InChI Key |
PARSFLNUFKXOJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)COC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl |
Origin of Product |
United States |
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